Deltarasin hydrochloride
説明
特性
IUPAC Name |
1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H37N5O.ClH/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31;/h1-22,30,38,41H,23-28H2;1H/t38-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNBDBVWCNENOV-XVYLPRMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440898-82-7 | |
| Record name | 1H-Benzimidazole, 2-[4-[(2S)-2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440898-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Deltarasin Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deltarasin hydrochloride is a first-in-class small molecule inhibitor that indirectly targets the oncogenic protein KRAS, which has long been considered "undruggable." Unlike previous strategies that attempted to bind directly to KRAS, Deltarasin's mechanism of action is novel, targeting the transport protein phosphodiesterase-δ (PDEδ). By binding with high affinity to the farnesyl-binding pocket of PDEδ, Deltarasin competitively inhibits the KRAS-PDEδ interaction. This disruption prevents the trafficking of farnesylated KRAS to the plasma membrane, a critical step for its signaling function. The resulting mislocalization of KRAS abrogates downstream signaling through critical pro-survival pathways, including the RAF/MEK/ERK and PI3K/AKT cascades, leading to suppressed proliferation and the induction of apoptosis in KRAS-dependent cancer cells. This guide provides an in-depth analysis of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of the KRAS-PDEδ Interaction
The central mechanism of Deltarasin is not the direct inhibition of KRAS itself, but rather the disruption of its cellular transport and localization.[1]
-
The Role of PDEδ: KRAS proteins must undergo post-translational modifications, including farnesylation, to become biologically active. This farnesylation adds a hydrophobic lipid tail that facilitates membrane association. The prenyl-binding protein PDEδ acts as a cytosolic chaperone or transport protein for farnesylated KRAS.[2][3] It binds to the farnesyl group, solubilizing KRAS in the cytoplasm and trafficking it from the endomembrane systems (like the endoplasmic reticulum and Golgi apparatus) to the inner leaflet of the plasma membrane.[2] This localization is essential for KRAS to engage with its downstream effectors and initiate oncogenic signaling.[1][4]
-
Deltarasin's Molecular Target: Deltarasin is a high-affinity inhibitor that specifically binds to the hydrophobic, prenyl-binding pocket within PDEδ.[5][6] This action competitively blocks the pocket from accepting its natural cargo, farnesylated KRAS.[3]
-
Consequences of Inhibition: By occupying the binding site on PDEδ, Deltarasin effectively severs the transport link between KRAS and the plasma membrane.[1] Consequently, KRAS is no longer correctly localized and instead becomes trapped and distributed throughout the cell's endomembrane systems.[1][5] This mislocalization renders KRAS unable to activate its downstream signaling pathways, effectively neutralizing its oncogenic function.[4]
Inhibition of Downstream Oncogenic Signaling
By preventing KRAS from reaching the plasma membrane, Deltarasin effectively shuts down the key signaling cascades responsible for the growth and survival of many tumors.[5][7]
-
RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation. Deltarasin treatment leads to a significant reduction in the phosphorylation of c-RAF and ERK, indicating pathway deactivation.[4][7]
-
PI3K/AKT Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis. Deltarasin has been shown to suppress the phosphorylation levels of AKT, thereby compromising this pro-survival signaling.[5][7]
The inhibition of these pathways is a direct consequence of KRAS mislocalization. In KRAS-dependent cancer cells, this leads to a halt in proliferation and can trigger programmed cell death.[4][7] Interestingly, in cells with wild-type KRAS, Deltarasin has a much weaker effect on these signaling pathways.[7]
Quantitative Data
Table 1: Binding Affinity of Deltarasin for PDEδ
| Parameter | Value | Method | Source |
| Kd (purified PDEδ) | 38 nM | Isothermal Titration Calorimetry / Fluorescence Polarization | [5][8][9][10][11] |
| Kd (in liver cells) | 41 nM | Not Specified | [8][10][12] |
Table 2: In Vitro Cytotoxicity (IC50) of Deltarasin in Cancer Cell Lines (72h treatment)
| Cell Line | KRAS Status | Cancer Type | IC50 (µM) | Source |
| A549 | G12S Mutant | Lung Adenocarcinoma | 5.29 ± 0.07 | [5][7] |
| H358 | G12C Mutant | Lung Adenocarcinoma | 4.21 ± 0.72 | [5][7] |
| H1395 | Wild-Type (BRAF mutant) | Lung Adenocarcinoma | 6.47 ± 1.63 | [5] |
| CCD19-Lu | Wild-Type | Normal Lung Fibroblast | 6.74 ± 0.57 | [5] |
Note: While Deltarasin is significantly more effective in KRAS-mutant lines, some cytotoxicity is observed in wild-type cells at higher concentrations, which may suggest effects on other prenylated proteins.[5]
Key Experimental Protocols
Binding Affinity Determination
-
Method: Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP) assays are used to quantify the binding affinity (Kd) between Deltarasin and purified PDEδ protein.[8][11]
-
Protocol (FP Displacement Titration):
-
A solution is prepared containing a fluorescently-labeled probe known to bind PDEδ (e.g., fluorescein-labeled atorvastatin at 24 nM) and purified His6-tagged PDEδ (40 nM) in a PBS-based buffer.[11]
-
Increasing concentrations of Deltarasin (dissolved in DMSO) are titrated into the solution.[11]
-
As Deltarasin displaces the fluorescent probe from the PDEδ binding pocket, the probe begins to tumble more freely, resulting in a decrease in fluorescence polarization.[3]
-
The change in polarization is measured, and the data are fitted to a competitive binding model to calculate the Kd value for Deltarasin.[11]
-
Cellular Proliferation and Viability Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays are used to determine the IC50 values.[13]
-
Protocol (MTT Assay):
-
Cancer cells (e.g., A549, H358) are seeded in 96-well plates and allowed to adhere overnight.[5]
-
Cells are treated with a serial dilution of Deltarasin (e.g., 0, 1.25, 2.5, 5, 10 µM) for a specified period, typically 72 hours.[5][7]
-
After incubation, MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is read using a microplate reader.
-
Cell viability is expressed as a percentage relative to vehicle-treated control cells, and IC50 values are calculated from the dose-response curve.[7]
-
KRAS Localization Analysis
-
Method: Immunofluorescence microscopy is used to visualize the subcellular localization of KRAS.[14]
-
Protocol:
-
Cells (e.g., A549) are grown on coverslips and treated with Deltarasin (e.g., 5 µM) or vehicle control for 24 hours.[5][14]
-
Cells are fixed with paraformaldehyde, permeabilized, and blocked.
-
Samples are incubated with a primary antibody against KRAS, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, green).[14]
-
Nuclei are counterstained with a DNA dye like Hoechst (blue).[14]
-
Coverslips are mounted, and images are captured using a fluorescence or confocal microscope to compare the localization of KRAS between treated and untreated cells. In treated cells, a shift from plasma membrane to endomembrane/cytoplasmic staining is expected.[5][14]
-
RAS Activation Assay
-
Method: A pull-down assay is used to specifically isolate the active, GTP-bound form of RAS.[5]
-
Protocol:
-
A549 cells are treated with Deltarasin (e.g., 5 µM) for 24 hours.[5][14]
-
Cells are lysed, and total protein is quantified.
-
Cell lysates are incubated with agarose beads conjugated to the Ras-binding domain (RBD) of the RAF1 protein. The RBD specifically binds to the active GTP-bound form of RAS.[5][14]
-
The beads are washed to remove non-specifically bound proteins.
-
The pulled-down, active RAS is eluted from the beads and analyzed by Western blotting using an anti-RAS antibody. A decrease in the amount of pulled-down RAS indicates reduced activation.[5][14]
-
Additional Cellular Effects
-
Autophagy: In addition to apoptosis, Deltarasin has been shown to induce autophagy in lung cancer cells via the AMPK-mTOR signaling pathway.[5][6][15] Studies suggest this may be a pro-survival response by the cancer cell. The use of autophagy inhibitors, such as 3-methyladenine (3-MA), has been shown to markedly enhance Deltarasin-induced apoptosis, suggesting a potential combination therapy strategy.[5][6]
-
Reactive Oxygen Species (ROS): Deltarasin treatment can increase intracellular ROS levels. This increase appears to be a key trigger for both apoptosis and autophagy. Inhibition of ROS with antioxidants like N-acetylcysteine (NAC) significantly weakens Deltarasin-induced cell death.[6][15]
Conclusion
This compound represents a paradigm shift in targeting KRAS-driven cancers. Its mechanism of action, centered on the inhibition of the KRAS-PDEδ transport system, validates the strategy of targeting cellular processes essential for oncoprotein function rather than targeting the oncoprotein directly. By binding to PDEδ, Deltarasin induces the mislocalization of KRAS, leading to the abrogation of critical downstream signaling, suppression of cell proliferation, and induction of cell death in KRAS-dependent tumors. The comprehensive data outlined in this guide underscore its significance as a powerful research tool and a foundational compound for the development of new anticancer therapeutics.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. Efforts to Develop KRAS Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. scholars.uthscsa.edu [scholars.uthscsa.edu]
The Precision Target of Deltarasin Hydrochloride: A Technical Guide to Disrupting Oncogenic KRAS Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltarasin hydrochloride has emerged as a significant small molecule inhibitor in the pursuit of targeting cancers driven by KRAS mutations, long considered an "undruggable" target. This technical guide provides an in-depth exploration of the molecular target of Deltarasin, its mechanism of action, and the experimental methodologies used to characterize its activity. By specifically binding to the prenyl-binding protein PDEδ, Deltarasin disrupts the crucial interaction between PDEδ and farnesylated KRAS. This interference with KRAS trafficking and localization to the plasma membrane leads to the inhibition of downstream oncogenic signaling pathways and subsequent suppression of tumor cell proliferation. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying biological processes to serve as a comprehensive resource for researchers in oncology and drug development.
The Molecular Target: The KRAS-PDEδ Interaction
The primary molecular target of this compound is not the KRAS protein itself, but rather its interaction with the cytosolic chaperone protein, phosphodiesterase-δ (PDEδ) .[1] PDEδ acts as a solubilizing factor for farnesylated KRAS, binding to its lipid modification and facilitating its transport through the cytoplasm to the plasma membrane.[2] This localization is essential for KRAS to engage with its downstream effectors and drive oncogenic signaling.[1][3]
Deltarasin is a high-affinity inhibitor that binds to the farnesyl-binding pocket of PDEδ.[4][5] This direct binding competitively inhibits the association of farnesylated KRAS with PDEδ, effectively disrupting the trafficking of KRAS to the cell membrane.[2][6] The consequence of this disruption is the mislocalization of KRAS to endomembranes, preventing its activation and subsequent signaling cascades.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of Deltarasin with its target and its effects on cancer cells.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to purified PDEδ | 38 nM | Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization | [4][7] |
| Binding Affinity (Kd) in liver cells | 41 nM | Not Specified | [4][7] |
| IC50 (KRAS-PDEδ Interaction) | 41 ± 12 nM | Not Specified | [8] |
| Table 1: Binding Affinity of Deltarasin for PDEδ |
| Cell Line | KRAS Mutation | IC50 (72h) | Reference |
| A549 (Lung Cancer) | G12S | 5.29 ± 0.07 µM | [9] |
| H358 (Lung Cancer) | G12C | 4.21 ± 0.72 µM | [4][9] |
| H1395 (Lung Cancer) | Wild-Type | 6.47 ± 1.63 µM | [4] |
| CCD19-Lu (Normal Lung Fibroblast) | Wild-Type | 6.74 ± 0.57 µM | [4] |
| Panc-Tu-1 (Pancreatic Cancer) | KRAS-dependent | Reduces proliferation | |
| Capan-1 (Pancreatic Cancer) | KRAS-dependent | Reduces proliferation | |
| Table 2: In Vitro Efficacy of Deltarasin in Cancer Cell Lines |
| Model | Cell Line | Dose & Administration | Effect | Reference |
| Nude Mice Xenograft | Panc-Tu-I (Pancreatic) | 10 mg/kg, i.p. | Dose-dependent tumor growth impairment | [4][10] |
| Nude Mice Xenograft | A549 (Lung) | Not Specified | Suppression of tumor growth | [4] |
| Table 3: In Vivo Efficacy of Deltarasin |
Signaling Pathway and Mechanism of Action
Deltarasin's mechanism of action is centered on the disruption of KRAS localization and the subsequent inhibition of its downstream signaling pathways. The following diagram illustrates this process.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section details the key experimental methodologies used to characterize the activity of Deltarasin.
Fluorescence Polarization (FP) Competition Binding Assay
This assay is used to determine the binding affinity of Deltarasin to PDEδ by measuring the displacement of a fluorescently labeled ligand.
Protocol:
-
Prepare an assay buffer (e.g., PBS).
-
To a microplate, add a solution of purified PDEδ protein and a fluorescently labeled compound known to bind the farnesyl pocket (e.g., a fluorescently labeled farnesylated peptide or a known small molecule binder).
-
Incubate the mixture to allow for the formation of the protein-ligand complex.
-
Add increasing concentrations of Deltarasin to the wells.
-
Incubate to allow the competition to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader. The displacement of the fluorescent ligand by Deltarasin will result in a decrease in the FP signal.
-
The binding affinity (Kd or IC50) can be calculated by fitting the data to a suitable binding model.
Caption: Workflow for a Fluorescence Polarization Competition Binding Assay.
Co-Immunoprecipitation (Co-IP) for KRAS-PDEδ Interaction
This technique is employed to demonstrate that Deltarasin disrupts the interaction between KRAS and PDEδ within a cellular context.
Protocol:
-
Culture cells (e.g., H358 lung cancer cells) to a suitable confluency.
-
Treat the cells with either vehicle control or Deltarasin at the desired concentration and for a specified duration (e.g., 5 µM for 24 hours).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Incubate a portion of the lysate with an antibody against either KRAS or PDEδ overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads or agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both KRAS and PDEδ. A reduced amount of the co-immunoprecipitated protein in the Deltarasin-treated sample compared to the control indicates disruption of the interaction.[4][6]
Immunofluorescence for KRAS Localization
This method visualizes the subcellular localization of KRAS and demonstrates its mislocalization from the plasma membrane upon Deltarasin treatment.
Protocol:
-
Grow cells (e.g., A549 or H358) on glass coverslips.
-
Treat the cells with vehicle or Deltarasin (e.g., 5 µM for 24 hours).[6]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody specific for KRAS.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.[6]
-
Mount the coverslips onto microscope slides.
-
Visualize the subcellular localization of KRAS using fluorescence microscopy. In control cells, KRAS should be predominantly at the plasma membrane, while in Deltarasin-treated cells, a more diffuse cytoplasmic or perinuclear staining is expected.[4][6]
RAS Activation Assay
This assay measures the levels of active, GTP-bound RAS to confirm that the mislocalization of KRAS by Deltarasin leads to a reduction in its activity.
Protocol:
-
Treat cells (e.g., A549) with vehicle or Deltarasin (e.g., 5 µM for 24 hours).[4]
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of an effector protein (e.g., RAF1), which is immobilized on glutathione-agarose beads. The RBD specifically binds to GTP-bound (active) RAS.[4][6]
-
Incubate at 4°C with gentle agitation to allow for the binding of active RAS to the beads.
-
Wash the beads to remove unbound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using a pan-RAS or KRAS-specific antibody. A decrease in the amount of pulled-down RAS in the Deltarasin-treated sample indicates reduced RAS activation.[4][6]
Logical Relationships in Deltarasin's Therapeutic Action
The therapeutic rationale for using Deltarasin is based on a clear logical sequence of events, from target engagement to the desired cellular outcome.
Caption: Logical flow of Deltarasin's therapeutic effect.
Conclusion
This compound represents a novel and promising strategy for targeting KRAS-driven cancers. By inhibiting the KRAS-PDEδ interaction, it effectively disrupts the spatial organization of KRAS, leading to the suppression of oncogenic signaling and tumor growth. The data and experimental protocols outlined in this guide provide a comprehensive overview for researchers working to further understand and develop this class of inhibitors. While Deltarasin itself has shown some limitations, such as potential off-target effects and cytotoxicity at higher concentrations, it has paved the way for the development of second-generation PDEδ inhibitors with improved selectivity and potency.[1][4] The continued exploration of this therapeutic avenue holds significant potential for the treatment of a wide range of cancers harboring KRAS mutations.
References
- 1. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic effect of antagonists to KRas4B/PDE6 molecular complex in pancreatic cancer | Life Science Alliance [life-science-alliance.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Deltarasin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltarasin hydrochloride is a novel small molecule inhibitor that has emerged as a promising agent in the targeted therapy of cancers driven by oncogenic KRAS. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry. This document details the scientific journey from the initial fragment-based drug design to the elucidation of its mode of action, including its interaction with phosphodiesterase-δ (PDEδ) and the subsequent disruption of KRAS signaling. Detailed experimental protocols for key biological assays and a summary of its in vitro and in vivo efficacy are also presented.
Discovery of this compound
The discovery of deltarasin was a significant milestone in the challenging endeavor to target the oncogenic KRAS protein, long considered "undruggable." Scientists at the Max Planck Institute of Molecular Physiology employed a fragment-based drug design (FBDD) strategy to identify small molecules that could disrupt the interaction between KRAS and its chaperone protein, phosphodiesterase-δ (PDEδ).
PDEδ plays a crucial role in the spatial organization of farnesylated KRAS, facilitating its transport to the cell membrane where it exerts its signaling functions. By inhibiting the KRAS-PDEδ interaction, the transport of KRAS is impeded, leading to its mislocalization and a subsequent reduction in oncogenic signaling.
The FBDD approach involved the screening of a library of small chemical fragments to identify those that could bind to the farnesyl-binding pocket of PDEδ. Through this screening, two benzimidazole fragments were identified as binding to this pocket. A rational, structure-based design effort was then undertaken to link these two fragments, which ultimately led to the synthesis of deltarasin.
Chemical Synthesis of this compound
-
Formation of the Benzimidazole Rings: This is typically achieved through the condensation reaction of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.
-
Ether Linkage Formation: The ethoxy bridge is generally introduced via a nucleophilic substitution reaction, such as the Williamson ether synthesis, where an alkoxide reacts with an appropriate alkyl halide.
-
Introduction of the Piperidine Moiety: The piperidine group can be incorporated through various methods, including reductive amination or by using a pre-functionalized piperidine building block.
The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Mechanism of Action
This compound exerts its anti-cancer effects by specifically targeting the interaction between KRAS and PDEδ. The mechanism can be broken down as follows:
-
Binding to PDEδ: Deltarasin binds with high affinity to the hydrophobic farnesyl-binding pocket of PDEδ.
-
Inhibition of KRAS-PDEδ Interaction: This binding event physically blocks the farnesylated C-terminus of KRAS from entering the PDEδ pocket.
-
Mislocalization of KRAS: As a result, PDEδ can no longer act as a chaperone for KRAS, leading to the accumulation of KRAS on endomembranes and preventing its localization to the plasma membrane.
-
Downregulation of Oncogenic Signaling: The mislocalization of KRAS effectively inhibits its downstream signaling pathways, primarily the RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, and growth.
Signaling Pathway Diagram
Caption: Mechanism of action of Deltarasin.
Quantitative Data
The following tables summarize the key quantitative data reported for deltarasin and its hydrochloride salt.
Table 1: Binding Affinity
| Compound | Target | Kd (nM) | Assay Method | Reference |
| Deltarasin | Purified PDEδ | 38 | Not Specified | |
| Deltarasin | PDEδ in liver cells | 41 | Not Specified | |
| This compound | Purified PDEδ | 38 | Not Specified |
Table 2: In Vitro Efficacy
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | G12S | 5.29 ± 0.07 | |
| H358 | Lung Adenocarcinoma | G12C | 4.21 ± 0.72 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of deltarasin.
Western Blot Analysis
This protocol is used to determine the levels of specific proteins involved in the KRAS signaling pathway.
Procedure:
-
Cell Lysis: Treat cells with deltarasin at desired concentrations (e.g., 0, 1.25, 2.5, and 5 µM) for 24 hours. Lyse the cells in NETN buffer (50 mM Tris pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Nonidet P-40) supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Equalize the protein concentrations of the samples and add 5x Laemmli buffer. Boil the samples at 100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg per lane) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose (NC) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline containing 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., pCRAF, CRAF, p-AKT, AKT, p-ERK, ERK, and GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate secondary antibody for 2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit or a fluorescence imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate the interaction between KRAS and PDEδ.
Procedure:
-
Cell Lysis: Lyse cells treated with or without deltarasin in NETN buffer.
-
Immunoprecipitation: Incubate 500 µg of protein from the cell lysates with an anti-KRAS antibody (1 µg) for 1 hour at 4°C.
-
Bead Incubation: Add 50 µl of a 50% slurry of protein G beads and incubate for another hour at 4°C.
-
Washing: Wash the beads three times with 500 µl of lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in 20 µl of 2x SDS loading buffer.
-
Western Blot Analysis: Subject the eluted samples to western blot analysis using an anti-PDEδ antibody to detect the co-precipitated PDEδ.
In Vivo Xenograft Study
This protocol is used to evaluate the anti-tumor efficacy of deltarasin in a living organism.
Procedure:
-
Cell Implantation: Inject A549 cells subcutaneously into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., approximately 60 mm³).
-
Treatment: Administer deltarasin (e.g., 10 mg/kg, intraperitoneally) or a vehicle control to the mice daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.
-
Data Analysis: Compare the tumor growth in the deltarasin-treated group to the vehicle-treated group to determine the in vivo efficacy.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing Deltarasin.
Conclusion
This compound represents a novel and promising strategy for targeting oncogenic KRAS, a key driver in many aggressive cancers. Its discovery through fragment-based drug design and its unique mechanism of action, involving the disruption of the KRAS-PDEδ interaction, have opened new avenues for the development of targeted cancer therapies. The data presented in this technical guide underscore the potential of deltarasin as a valuable research tool and a lead compound for the development of more potent and selective KRAS inhibitors. Further research into its synthesis, formulation, and clinical efficacy is warranted to fully realize its therapeutic potential.
The Structure-Activity Relationship of Deltarasin Hydrochloride: A Technical Guide to Inhibiting the KRAS-PDEδ Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltarasin hydrochloride has emerged as a significant small molecule inhibitor in the pursuit of therapies for KRAS-driven cancers. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Deltarasin and its analogs, detailing the molecular interactions that drive its inhibitory effect on the KRAS-PDEδ protein-protein interaction. A comprehensive understanding of the SAR is crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Mutated KRAS is a prevalent oncogenic driver, yet it has remained a challenging target for direct inhibition. Deltarasin offers an alternative strategy by targeting PDEδ (Phosphodiesterase 6D), a chaperone protein that binds to the farnesylated C-terminus of KRAS, facilitating its transport to the plasma membrane where it exerts its signaling function.[1] By competitively binding to the hydrophobic prenyl-binding pocket of PDEδ, Deltarasin prevents the KRAS-PDEδ interaction, leading to the mislocalization of KRAS and subsequent attenuation of its oncogenic signaling pathways.[2][3]
This guide will present a detailed overview of the SAR of Deltarasin based on key structural modifications, supported by quantitative data. Furthermore, it will provide comprehensive experimental protocols for assays crucial to the evaluation of Deltarasin and its analogs, along with visualizations of the relevant signaling pathways and experimental workflows.
Structure-Activity Relationship of Deltarasin Analogs
The core scaffold of Deltarasin, a benzimidazole derivative, has been the subject of extensive medicinal chemistry efforts to elucidate the key structural features governing its affinity for PDEδ and its cellular activity. The following sections and the corresponding data table summarize the impact of modifications at specific positions of the Deltarasin scaffold.
Modifications of the Benzimidazole Core and Linker
The initial discovery and optimization of Deltarasin revealed that a bis-benzimidazole scaffold with a specific linker was crucial for high-affinity binding to the PDEδ prenyl-binding pocket.[4] Structure-guided design has been instrumental in refining this scaffold.
Substitutions on the Phenyl Rings
Modifications to the terminal phenyl rings of the Deltarasin scaffold have been explored to enhance potency and modulate physicochemical properties.
| Compound | Modification Description | PDEδ Binding Affinity (Kd, nM) | Cellular Activity (IC50, µM) | Reference |
| Deltarasin | Parent Compound | 38 | ~5 | [1] |
| Analog 1 | Modification on Phenyl Ring A | Data not available in search results | Data not available in search results | |
| Analog 2 | Modification on Phenyl Ring B | Data not available in search results | Data not available in search results | |
| Analog 3 | Linker Modification | Data not available in search results | Data not available in search results |
Note: While the search results confirm the existence of systematic SAR studies, specific quantitative data for a comprehensive series of analogs with varied substitutions was not fully available in the provided snippets. The table structure is provided as a template for organizing such data. The development of more potent inhibitors often involves iterative structure-based design, as demonstrated in the discovery of Deltarasin itself.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of KRAS-PDEδ inhibitors. The following are protocols for key experiments cited in the study of Deltarasin and its analogs.
PDEδ-KRAS Interaction Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of inhibitors to PDEδ by monitoring the displacement of a fluorescently labeled farnesylated peptide.
Materials:
-
Purified recombinant human PDEδ protein
-
Fluorescently labeled farnesylated KRAS C-terminal peptide (e.g., Dansyl-GCMSCKCVLS)
-
Assay buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.005% Tween-20
-
Test compounds (Deltarasin and analogs) dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the assay plate, add 10 µL of assay buffer containing 20 nM PDEδ and 10 nM fluorescently labeled peptide.
-
Add 100 nL of the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
RAS Activation Assay (GTP-RAS Pull-down)
This assay determines the level of active, GTP-bound RAS in cells following treatment with an inhibitor.
Materials:
-
Cell lines (e.g., A549, H358)
-
Deltarasin or analog
-
Lysis buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors
-
GST-tagged Raf-1 RAS-binding domain (RBD) beads
-
Wash buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody: anti-pan-RAS
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with Deltarasin or analogs at various concentrations for the desired time.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Normalize the protein concentration of the supernatants.
-
Incubate an aliquot of the lysate with GST-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-pan-RAS antibody to detect GTP-bound RAS.
-
Analyze an aliquot of the total cell lysate to determine the total RAS levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct engagement of an inhibitor with its target protein in a cellular context.
Materials:
-
Intact cells
-
Deltarasin or analog
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting or ELISA reagents for protein quantification
Procedure:
-
Treat cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble PDEδ in the supernatant by Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Deltarasin's mechanism of action and the experimental procedures used to study it can aid in comprehension. The following diagrams were generated using the DOT language.
Caption: KRAS Signaling Pathway and the Mechanism of Deltarasin Action.
Caption: Workflow for the RAS Activation (GTP-RAS Pull-down) Assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound represents a pioneering effort in the indirect targeting of oncogenic KRAS by disrupting its crucial interaction with the chaperone protein PDEδ. The structure-activity relationship studies, though still evolving, have highlighted the importance of the bis-benzimidazole scaffold and have paved the way for the design of more potent and selective inhibitors. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of KRAS-PDEδ interaction inhibitors. The continued application of structure-guided design, coupled with rigorous biochemical and cellular characterization, holds significant promise for the development of clinically effective therapeutics for KRAS-mutant cancers.
References
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Deltarasin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltarasin hydrochloride is a first-in-class small molecule inhibitor that targets the protein-protein interaction between KRAS and phosphodiesterase-δ (PDEδ). By disrupting this interaction, Deltarasin alters the cellular localization of KRAS, a critical oncogene, thereby inhibiting its downstream signaling pathways and suppressing the proliferation of KRAS-dependent cancer cells. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical data and detailing the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on novel anticancer therapies targeting the KRAS signaling pathway.
Introduction
Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, yet KRAS has long been considered an "undruggable" target.[1] The discovery of this compound represents a significant advancement in the field, offering a novel strategy to indirectly inhibit oncogenic KRAS function.[1] Deltarasin binds with high affinity to the prenyl-binding pocket of PDEδ, preventing it from acting as a solubilizing factor for farnesylated KRAS.[1][2] This disruption leads to the mislocalization of KRAS from the plasma membrane to endomembranes, thereby attenuating downstream signaling cascades, such as the RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell survival and proliferation.[2][3]
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of the KRAS-PDEδ interaction and subsequent anti-proliferative effects in KRAS-mutant cancer cells.
Mechanism of Action
This compound's mechanism of action is centered on its ability to competitively inhibit the binding of farnesylated KRAS to PDEδ. This interaction is crucial for the proper trafficking and localization of KRAS to the plasma membrane, where it engages with its downstream effectors. By occupying the hydrophobic pocket of PDEδ, Deltarasin effectively sequesters it from KRAS, leading to the accumulation of inactive KRAS in the cytoplasm and endomembranes.[1][4] This ultimately results in the suppression of oncogenic KRAS signaling.[5][6][7]
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism of the association and dissociation of Deltarasin from the heterodimeric KRas4B-PDEδ complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Related Videos - Small molecule inhibition of the KRAS-PDEδ interaction impairs oncogenic KRAS signalling [visualize.jove.com]
- 6. Small molecule inhibition of the KRAS-PDEδ interaction impairs oncogenic KRAS signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of Deltarasin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of Deltarasin hydrochloride, a potent inhibitor of the KRAS-PDEδ interaction. The information is intended for researchers and professionals involved in cancer biology and drug development.
Physicochemical Properties
This compound is a small molecule inhibitor that has garnered significant interest for its potential in targeting KRAS-driven cancers.[1][2] Its fundamental chemical properties are summarized below.
| Property | Value | References |
| Molecular Formula | C40H37N5O·3HCl | [3] |
| Molecular Weight | 713.14 g/mol | [3][4] |
| Appearance | Crystalline solid | [5][6] |
| CAS Number | 1440898-82-7 | [7] |
| Solubility | Water: up to 100 mMDMSO: up to 100 mMEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [6][8] |
| Storage | Store at -20°C | |
| Stability | ≥ 4 years at -20°C | [6] |
Mechanism of Action and Signaling Pathways
Deltarasin functions by disrupting the critical interaction between KRAS and phosphodiesterase-δ (PDEδ).[9] In normal cellular processes, PDEδ acts as a chaperone, binding to the farnesylated C-terminus of KRAS and transporting it from the cytoplasm to the plasma membrane, where KRAS executes its signaling functions.
By binding with high affinity to the hydrophobic, prenyl-binding pocket of PDEδ, Deltarasin competitively inhibits the binding of KRAS.[4][6] This disruption prevents the proper localization of KRAS to the plasma membrane, causing it to be sequestered on endomembranes.[3] The mislocalization of KRAS effectively abrogates its ability to activate downstream pro-proliferative and survival signaling cascades.
The primary signaling pathways attenuated by this compound are:
-
The RAF/MEK/ERK (MAPK) Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and differentiation.
-
The PI3K/AKT Pathway: This pathway is crucial for cell survival, growth, and metabolism.
Recent studies have also revealed that Deltarasin can induce autophagy, a cellular self-degradation process, through the AMPK-mTOR signaling pathway.[1][10] This dual effect on both apoptosis and autophagy is a key area of ongoing research.
Caption: Mechanism of this compound action on the KRAS signaling pathway.
Quantitative Efficacy Data
The potency of this compound has been quantified through various in vitro assays, primarily focusing on its binding affinity to PDEδ and its cytotoxic effects on cancer cell lines.
| Parameter | Cell Line / Target | Value | References |
| Kd (Binding Affinity) | Purified PDEδ | 38 nM | [8][11][12] |
| Kd (in cell) | PDEδ | 41 nM | [6][9] |
| IC50 | A549 (Lung Cancer) | 5.29 ± 0.07 µM | [10] |
| IC50 | H358 (Lung Cancer) | 4.21 ± 0.72 µM | [10] |
| IC50 | H1395 (WT KRAS) | 6.47 ± 1.63 µM | [10] |
| IC50 | CCD19-Lu (WT KRAS) | 6.74 ± 0.57 µM | [10] |
Key Experimental Protocols
This section details the methodologies for several key experiments used to characterize the activity of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed approximately 3,000 cells per well in 96-well plates and culture overnight to allow for cell adhesion.[10]
-
Treatment: Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for 72 hours.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Crystal Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.1 mM HCl) to dissolve the formazan crystals.[10]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Analysis: Calculate cell viability relative to the untreated control wells.
Caption: Workflow for a typical MTT cell viability assay.
RAS Activation Assay
This pulldown assay is used to specifically isolate and quantify the amount of active, GTP-bound Ras.
Protocol:
-
Cell Lysis: Treat cells (e.g., A549) with 5 µM Deltarasin for 24 hours, then lyse the cells in an appropriate lysis buffer.[10]
-
Pulldown: Add Raf1-RBD (Ras Binding Domain) agarose beads to the cell lysates and incubate for 1 hour at 4°C with gentle agitation to capture GTP-bound Ras.[10]
-
Washing: Wash the beads three times with cold lysis buffer to remove non-specifically bound proteins.[10]
-
Elution: Resuspend the beads in 2x reducing SDS-PAGE sample buffer and heat at 100°C for 5 minutes to elute the bound proteins.[10]
-
Western Blot: Analyze the eluate by SDS-PAGE and Western blot using a pan-Ras antibody to detect the amount of active Ras.[10]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the disruption of the KRAS-PDEδ interaction in cells.
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., H358) with Deltarasin, then lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-KRAS antibody overnight at 4°C.
-
Bead Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins and analyze by Western blot using an anti-PDEδ antibody. A reduced amount of PDEδ in the Deltarasin-treated sample indicates inhibition of the interaction.[4][10]
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of Deltarasin in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject approximately 2.5 x 10^6 A549 cells mixed with Matrigel into the flank of nude mice.[10]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~60 mm³).[10]
-
Treatment: Administer this compound (e.g., 10 mg/kg) or a vehicle control daily via intraperitoneal (i.p.) injection for a specified period (e.g., 21 days).[6][10]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Analysis: At the end of the study, excise the tumors and perform further analysis (e.g., histology, Western blot) to assess target engagement and downstream effects.
Dual Effects on Apoptosis and Autophagy
This compound induces a complex cellular response involving both programmed cell death (apoptosis) and a survival/recycling mechanism (autophagy).[10] Understanding this relationship is critical for designing effective combination therapies.
Caption: Logical relationship of Deltarasin's dual induction of apoptosis and autophagy.
References
- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scitechdaily.com [scitechdaily.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medkoo.com [medkoo.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Deltarasin HCl salt - Chemietek [chemietek.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Deltarasin | Ras GTPases | Tocris Bioscience [tocris.com]
- 10. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Deltarasin Hydrochloride: A Technical Guide to the Inhibition of the KRAS-PDEδ Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of deltarasin hydrochloride, a small molecule inhibitor targeting the interaction between K-Ras, a pivotal oncogene, and its trafficking chaperone, phosphodiesterase-δ (PDEδ). The persistent challenge of directly targeting oncogenic KRAS has led to the exploration of alternative strategies, among which the disruption of KRAS localization and signaling has emerged as a promising approach. Deltarasin represents a key tool compound in this endeavor, offering a mechanism to impede the function of one of cancer's most sought-after targets.
Mechanism of Action: Intercepting KRAS Trafficking
The oncogenic activity of the KRAS protein is contingent upon its localization to the inner leaflet of the plasma membrane. This localization is facilitated by a series of post-translational modifications, most notably the attachment of a farnesyl lipid group to its C-terminus.[1][2] The farnesylated KRAS is then chaperoned through the aqueous cytoplasm by phosphodiesterase-δ (PDEδ), which sequesters the hydrophobic farnesyl tail within its deep hydrophobic pocket.[2][3][4][5][6] This transport mechanism is crucial for delivering KRAS to endomembranes, from where it is ultimately trafficked to the plasma membrane to engage its downstream effectors.[6]
This compound functions by competitively binding to this hydrophobic, farnesyl-binding pocket on PDEδ.[1][7][8][9] This occupation of the binding site prevents PDEδ from interacting with and solubilizing farnesylated KRAS.[3][7] Consequently, KRAS is no longer efficiently trafficked to the plasma membrane. Instead, it becomes mislocalized and dispersed throughout the cell, particularly on endomembranes.[1][3][10][11] This sequestration away from its primary site of action effectively abrogates KRAS-mediated downstream signaling, leading to the suppression of cell proliferation and the induction of apoptosis in KRAS-dependent cancer cells.[1][3][4][8]
Quantitative Data Summary
The efficacy of deltarasin has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative metrics.
Table 1: Binding Affinity of Deltarasin
| Target | Method | Dissociation Constant (Kd) | Reference(s) |
|---|---|---|---|
| Purified PDEδ | Fluorescence Polarization | 38 nM | [1][12][13][14] |
| PDEδ (in liver cells) | Not Specified | 41 nM |[4][8][12][13][14] |
Table 2: In Vitro Cellular Activity of Deltarasin
| Cell Line | KRAS Status | Assay | Metric (IC50) | Reference(s) |
|---|---|---|---|---|
| A549 (Lung) | Mutant | Cell Viability (72h) | 5.29 ± 0.07 µM | [1] |
| H358 (Lung) | Mutant | Cell Viability (72h) | 4.21 ± 0.72 µM | [1] |
| H1395 (Lung) | Wild-Type | Cell Viability (72h) | 6.47 ± 1.63 µM | [1] |
| CCD19-Lu (Lung) | Wild-Type | Cell Viability (72h) | 6.74 ± 0.57 µM | [1] |
| Panc-Tu-I (Pancreatic) | Mutant | Proliferation | Effective |
| Capan-1 (Pancreatic) | Mutant | Proliferation | Effective | |
Table 3: In Vivo Efficacy of Deltarasin
| Xenograft Model | Administration | Dose | Outcome | Reference(s) |
|---|---|---|---|---|
| Panc-Tu-I (Pancreatic) | i.p. | 10 mg/kg | Impaired tumor growth | [12][14] |
| Panc-Tu-I (Pancreatic) | i.p. | 10, 15 mg/kg | Dose-dependent decrease in tumor volume | [4] |
| Pancreatic Carcinoma | Not Specified | 10 mg/kg | Reduced tumor growth | [8] |
| A549 (Lung) | i.p. | Not Specified | Suppressed tumor growth |[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize deltarasin.
3.1 Binding Affinity Assays
-
Fluorescence Polarization (FP) Displacement Assay: This assay measures the displacement of a fluorescently labeled probe from PDEδ by a competitive inhibitor.
-
A solution is prepared containing a constant concentration of fluorescein-labeled atorvastatin (a known PDEδ binder, 24 nM) and His6-tagged PDEδ protein (40 nM) in PBS buffer.[13]
-
Increasing concentrations of deltarasin (dissolved in DMSO) are titrated into the solution.[13]
-
The binding of the large PDEδ protein to the small fluorescent probe causes it to tumble slowly, resulting in high fluorescence polarization.
-
As deltarasin displaces the fluorescent probe, the probe tumbles more rapidly, leading to a decrease in polarization.
-
The Kd value is calculated from the resulting dose-response curve.
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of a ligand to a protein.
-
A solution of PDEδ protein (e.g., 280 µM) is placed in the sample cell of the calorimeter.[13][14]
-
A solution of deltarasin (e.g., 30 µM) is loaded into the injection syringe.[13][14]
-
The deltarasin solution is injected in small aliquots into the PDEδ solution at a constant temperature (25°C).[14]
-
The heat released or absorbed during the binding event is measured after each injection.
-
The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
3.2 Cell-Based Assays
-
Co-Immunoprecipitation (Co-IP) for KRAS-PDEδ Interaction:
-
Culture KRAS-dependent cells (e.g., H358) and treat with deltarasin (e.g., 5 µM) or vehicle control for 24 hours.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an anti-KRAS antibody overnight at 4°C to form antibody-antigen complexes.[1][11]
-
Add protein A/G beads to precipitate the complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins and analyze by Western blotting using an anti-PDEδ antibody. A reduction in the PDEδ signal in the deltarasin-treated sample indicates inhibition of the interaction.[1][11]
-
-
Immunofluorescence for KRAS Localization:
-
Grow cells (e.g., A549, H358) on coverslips and treat with deltarasin (5 µM) or vehicle for 24 hours.[1][11]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with a blocking buffer (e.g., BSA).
-
Incubate with a primary antibody against KRAS.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, green signal).
-
Counterstain the nuclei with Hoechst stain (blue signal).[1][11]
-
Mount the coverslips and visualize using a fluorescence microscope. Observe for a shift from plasma membrane to cytoplasmic/endomembrane localization in treated cells.
-
-
RAS Activation Assay (GTP-RAS Pull-down):
-
Treat cells (e.g., A549) with deltarasin (5 µM) for 24 hours.[11]
-
Lyse the cells and incubate the lysates with a fusion protein of Glutathione S-transferase (GST) and the Ras-binding domain (RBD) of an effector protein like c-RAF, which specifically binds to the active, GTP-bound form of Ras.[1][11]
-
The GST-RBD is immobilized on glutathione beads.
-
Pull down the beads by centrifugation, capturing the active KRAS.
-
Wash the beads to remove non-specific proteins.
-
Elute the bound proteins and analyze the amount of pulled-down KRAS by Western blotting. A decrease in the signal indicates reduced KRAS activation.[1][11]
-
3.3 In Vivo Xenograft Model
-
Prepare a suspension of human cancer cells (e.g., 2.5 x 10^6 A549 cells) in a mixture of serum-free medium and Matrigel.[1]
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., 6-week-old female nude mice).[1]
-
Allow tumors to grow to a palpable size (e.g., ~60 mm³).[1]
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily or on a specified schedule.[12][14]
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Deltarasin's mechanism is best understood in the context of the KRAS signaling pathway and the experimental logic used to validate its effects.
Conclusion and Future Directions
This compound serves as a foundational tool for validating the therapeutic hypothesis that inhibiting the KRAS-PDEδ interaction is a viable strategy for treating KRAS-driven cancers. By preventing the crucial trafficking of KRAS to the plasma membrane, deltarasin effectively diminishes its oncogenic signaling output.[3][10] The data clearly demonstrate its ability to bind PDEδ with high affinity, disrupt the KRAS-PDEδ complex in cells, induce mislocalization of KRAS, and suppress tumor growth in preclinical models.[1][4][8][12]
However, it is important to note that deltarasin also exhibits cytotoxicity in wild-type KRAS cells at similar micromolar concentrations, suggesting potential off-target effects.[1] Furthermore, PDEδ chaperones other farnesylated proteins, and its inhibition could have broader cellular consequences.[5][10] Despite these limitations, the success of deltarasin has spurred the development of second and third-generation PDEδ inhibitors with improved selectivity and potency, paving the way for a new class of indirect KRAS-targeting therapeutics.[5][15] This technical guide provides the core knowledge base for researchers and drug developers working to build upon these important findings.
References
- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechdaily.com [scitechdaily.com]
- 4. apexbt.com [apexbt.com]
- 5. Efforts to Develop KRAS Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of recognition of farnesylated and methylated KRAS4b by PDEδ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Deltarasin 3HCl | inhibitor/agonist | CAS 1440898-82-7 | Buy Deltarasin 3HCl from Supplier InvivoChem [invivochem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Structure-based development of PDEδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Deltarasin Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltarasin is a small molecule inhibitor that targets the protein-protein interaction between Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) and Phosphodiesterase-δ (PDEδ).[1] KRAS is a central node in cellular signaling, and its mutations are prevalent in numerous human cancers, including pancreatic, lung, and colorectal cancers, making it a high-priority therapeutic target.[2][3] Historically considered "undruggable," recent strategies have emerged to indirectly inhibit KRAS function.[4] Deltarasin represents one such strategy, preventing the proper localization of KRAS to the plasma membrane, which is essential for its signaling activity.[3][5] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of Deltarasin hydrochloride.
Mechanism of Action
The K-Ras protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[6][7] For active signaling, KRAS must be localized to the inner leaflet of the plasma membrane. This localization is facilitated by a farnesyl modification on the C-terminus of KRAS, which acts as a membrane anchor. PDEδ functions as a chaperone protein, binding to the farnesylated KRAS in the cytoplasm and trafficking it to the cell membrane.[4][5]
This compound is a high-affinity ligand that binds to the hydrophobic, prenyl-binding pocket of PDEδ.[1][4] This occupation of the binding pocket competitively inhibits the interaction between PDEδ and farnesylated KRAS. Consequently, KRAS is no longer efficiently transported to the plasma membrane and becomes mislocalized to intracellular compartments like the Golgi apparatus and endoplasmic reticulum.[3][5] This disruption of proper localization prevents KRAS from engaging its downstream effectors, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways, leading to a reduction in cancer cell proliferation and survival.[2][4][5]
Quantitative Data Summary
The efficacy of this compound can be quantified by its binding affinity to its direct target, PDEδ, and by its cytotoxic effect on cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Binding Affinity of Deltarasin
| Target Interaction | Method | Binding Affinity (Kd) | Reference |
|---|---|---|---|
| Deltarasin to purified PDEδ | Isothermal Titration Calorimetry | 38 nM | [1][8] |
| Deltarasin to RAS-PDEδ in liver cells | Not Specified | 41 nM |[1] |
Table 2: In Vitro Cytotoxicity (IC50) of Deltarasin (72h Treatment)
| Cell Line | Cancer Type | KRAS Status | IC50 (µM) | Reference |
|---|---|---|---|---|
| A549 | Lung Adenocarcinoma | G12S Mutant | 5.29 ± 0.07 | [4][9] |
| H358 | Lung Adenocarcinoma | G12C Mutant | 4.21 ± 0.72 | [4][9] |
| H1395 | Lung Cancer | Wild-Type (BRAF Mutant) | 6.47 ± 1.63 | [4] |
| CCD19-Lu | Normal Lung Fibroblast | Wild-Type | 6.74 ± 0.57 |[4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with Deltarasin.
Materials:
-
KRAS-mutant and KRAS-wild-type cancer cell lines (e.g., A549, H358, H1395)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO or water)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Common concentrations range from 0 to 10 µM.[9] Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Co-Immunoprecipitation (Co-IP) of KRAS and PDEδ
This protocol is designed to demonstrate that Deltarasin disrupts the physical interaction between KRAS and PDEδ within the cell.[4][10]
Materials:
-
Cell line expressing KRAS and PDEδ (e.g., H358)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-KRAS or Anti-PDEδ antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-KRAS and anti-PDEδ for detection
-
HRP-conjugated secondary antibody and ECL substrate
Procedure:
-
Cell Treatment and Lysis: Culture cells to 80-90% confluency. Treat one group with Deltarasin (e.g., 5 µM) and another with vehicle for 24 hours.[10] Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Pre-clearing Lysates: Centrifuge the lysates to pellet cell debris. Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Collect the pre-cleared lysate. Add 2-4 µg of the immunoprecipitating antibody (e.g., anti-KRAS) and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the co-immunoprecipitated protein (e.g., PDEδ). The amount of PDEδ in the immunoprecipitate should be reduced in the Deltarasin-treated sample.[4]
Protocol 3: Western Blot Analysis of KRAS Downstream Signaling
This assay evaluates the effect of Deltarasin on the activation of key downstream signaling proteins like ERK and AKT.
Materials:
-
Cell lines (e.g., A549, H358)
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-ERK (T202/Y204), anti-ERK, anti-p-AKT (S473), anti-AKT, anti-p-CRAF, anti-CRAF, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies and ECL substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells and allow them to attach. Treat with various concentrations of Deltarasin (e.g., 0, 1.25, 2.5, 5 µM) for 24 hours.[9] Lyse the cells as described in Protocol 2.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-40 µg per lane), add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Detection: Image the blot using a chemiluminescence detector.
-
Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total ERK, total AKT, and GAPDH.
-
Analysis: Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated to total protein for ERK and AKT indicates inhibition of the pathway.[9]
Protocol 4: RAS Activation Pull-Down Assay
This assay specifically measures the amount of active, GTP-bound RAS, which is expected to decrease following Deltarasin treatment due to KRAS mislocalization.[4]
Materials:
-
Cell lines (e.g., A549)
-
This compound
-
RAS Activation Assay Kit (containing GST-tagged RAF-RBD (RAS Binding Domain) beads)
-
Cell lysis buffer provided in the kit
-
Primary antibody: anti-pan-RAS or anti-KRAS
-
Standard Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with Deltarasin (e.g., 5 µM for 24 hours) or vehicle control.[10] Lyse cells using the specified lysis buffer from the kit.
-
Protein Quantification: Determine the protein concentration of each lysate. Normalize samples to equal protein content.
-
Pull-Down of GTP-RAS:
-
Incubate an aliquot of each lysate with RAF-RBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to and pull down active GTP-bound RAS.
-
Save a separate aliquot of the total lysate to serve as an input control.
-
-
Washing: Pellet the beads by centrifugation and wash them 3 times with the provided wash buffer to remove unbound proteins.
-
Elution and Western Blot: Elute the bound GTP-RAS from the beads by boiling in Laemmli sample buffer. Run the eluates and the total lysate controls on an SDS-PAGE gel.
-
Detection: Perform a Western blot using an anti-RAS or anti-KRAS antibody to detect the amount of pulled-down active RAS and the total RAS in the input lanes.
-
Analysis: Compare the band intensity of the pulled-down GTP-RAS in the Deltarasin-treated sample versus the control. A significant decrease indicates that Deltarasin impairs RAS activation.[4][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy | MDPI [mdpi.com]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. KRAS - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Deltarasin Hydrochloride in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing Deltarasin hydrochloride in Western blot analyses to investigate its effects on KRAS and associated signaling pathways.
Introduction
Deltarasin is a small molecule inhibitor that disrupts the interaction between KRAS and PDEδ (phosphodiesterase-δ).[1][2][3][4][5][6] PDEδ acts as a chaperone, binding to the farnesylated C-terminus of KRAS and facilitating its transport to the plasma membrane. By binding to a hydrophobic pocket on PDEδ, Deltarasin prevents this interaction, leading to the mislocalization of KRAS and subsequent inhibition of its downstream signaling cascades, such as the RAF/MEK/ERK and PI3K/AKT pathways.[1][4][5] This mechanism makes Deltarasin a valuable tool for studying KRAS-dependent cellular processes and for the development of potential cancer therapeutics.
Recommended Concentrations for Western Blot
The optimal concentration of this compound for cell treatment prior to Western blot analysis can vary depending on the cell line and the specific research question. Based on published studies, a range of concentrations has been shown to be effective.
| Cell Line | Concentration Range (µM) | Treatment Time | Observed Effects on Protein Levels (via Western Blot) |
| A549 (human lung carcinoma) | 1.25 - 5 | 24 hours | Dose-dependent decrease in pCRAF, p-AKT, and p-ERK levels.[1] |
| H358 (human lung carcinoma) | 1.25 - 5 | 24 hours | Dose-dependent decrease in pCRAF, p-AKT, and p-ERK levels.[1] |
| CCD19-Lu (normal lung fibroblasts) | 1.25 - 5 | 24 hours | Little to no effect on p-CRAF, p-AKT, or p-ERK levels.[1] |
| PANC-1 (human pancreatic carcinoma) | IC50 | 3 hours | Decreased phosphorylation of AKT and ERK.[7] |
| MIA PaCa-2 (human pancreatic carcinoma) | IC50 | 3 hours | Decreased phosphorylation of AKT and ERK.[7] |
| Capan-1 (human pancreatic carcinoma) | IC50 | 3 hours | Decreased phosphorylation of AKT and ERK.[7] |
Note: It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A common starting point for many cancer cell lines is 5 µM.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Deltarasin and a general workflow for a Western blot experiment.
Caption: Mechanism of Deltarasin action on KRAS signaling.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Preparation of this compound Stock Solution
-
This compound is soluble in DMSO and water.[8][9] For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO.
-
For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Cell Treatment and Lysate Preparation
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1.25, 2.5, 5 µM) or vehicle control (DMSO).[1]
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).[1][2]
-
After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[2][10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[2]
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (typically 20-40 µg) from each sample with 2x or 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[2][10]
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Also, load a molecular weight marker. Run the gel according to the manufacturer's instructions.[2][10]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.[2][10]
-
Blocking: After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[2][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species. This incubation is typically for 1 hour at room temperature.[2][10]
-
Washing: Repeat the washing steps as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.[10]
-
Analysis: Quantify the band intensities using appropriate software. Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scitechdaily.com [scitechdaily.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synergistic effect of antagonists to KRas4B/PDE6 molecular complex in pancreatic cancer | Life Science Alliance [life-science-alliance.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Deltarasin | Other Ras GTPase Compounds: R&D Systems [rndsystems.com]
- 10. bio-rad.com [bio-rad.com]
Protocol for dissolving Deltarasin hydrochloride for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltarasin hydrochloride is a potent and specific small-molecule inhibitor of the interaction between KRAS and phosphodiesterase-δ (PDEδ).[1][2][3] By binding to the farnesyl-binding pocket of PDEδ with high affinity, Deltarasin disrupts the trafficking of KRAS to the plasma membrane, thereby inhibiting downstream oncogenic signaling pathways.[2][4][5][6][7] These application notes provide detailed protocols for the dissolution of this compound and its application in common cell-based assays to study KRAS-dependent cellular processes.
Product Information and Solubility
Proper dissolution and storage of this compound are critical for maintaining its stability and activity. The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 713.14 g/mol (as trihydrochloride) | [1] |
| Formula | C₄₀H₃₇N₅O · 3HCl | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [1][2] |
| Storage (Powder) | Store at -20°C | [1][2] |
| Stability (Powder) | ≥ 4 years at -20°C | [2] |
This compound exhibits good solubility in several common laboratory solvents. It is crucial to use high-purity, anhydrous solvents to prepare stock solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source(s) |
| DMSO | 30 - 100 | 42 - 140 | Use fresh, anhydrous DMSO. | [1][2][8] |
| Water | 50 - 71.31 | 70 - 100 | May require sonication to fully dissolve. | [1][9] |
| Ethanol | 30 - 100 | 42 - 140 | [2][8] | |
| DMF | 30 | 42 | [2] | |
| PBS (pH 7.2) | 10 | 14 | [2] |
Preparation of Stock and Working Solutions
2.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
2.2. Protocol for Preparing a 10 mM DMSO Stock Solution
-
Calculate the required mass: Based on the molecular weight of this compound (713.14 g/mol ), weigh out the appropriate amount of powder to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, you will need 7.13 mg of this compound.
-
Dissolution: Add the calculated amount of this compound to a sterile vial. Add the corresponding volume of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for at least one month at -20°C and up to six months at -80°C.[9]
2.3. Preparation of Working Solutions
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer immediately before use. For example, to prepare a 10 µM working solution in 1 mL of cell culture medium from a 10 mM stock, add 1 µL of the stock solution to the medium. Ensure the final concentration of DMSO in the working solution is kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Experimental Protocols
Deltarasin has been shown to inhibit the proliferation of KRAS-dependent cancer cells and induce apoptosis.[1][4] The following are example protocols for assessing the cellular effects of Deltarasin.
3.1. Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on KRAS-dependent lung cancer cells.[4]
-
Cell Seeding: Seed cancer cells (e.g., A549, Panc-Tu-1) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24-72 hours. Include a vehicle control (DMSO) at the same final concentration as the highest Deltarasin treatment.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
3.2. Western Blot Analysis of KRAS Downstream Signaling
This protocol allows for the assessment of Deltarasin's effect on key signaling pathways downstream of KRAS.[4][10]
-
Cell Treatment: Seed cells in 6-well plates and treat with Deltarasin (e.g., 5 µM) for 24 hours.[4]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Deltarasin inhibits the interaction between farnesylated KRAS and PDEδ. This disruption prevents the shuttling of KRAS to the plasma membrane, leading to its mislocalization and subsequent inhibition of downstream signaling cascades, primarily the RAF-MEK-ERK and PI3K-AKT pathways.[4][5][6][10] This ultimately results in reduced cell proliferation and induction of apoptosis in KRAS-dependent cancer cells.
Caption: Mechanism of Deltarasin action on the KRAS signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound in vitro.
Caption: A standard workflow for in vitro experiments using Deltarasin.
References
- 1. Deltarasin | Other Ras GTPase Compounds: R&D Systems [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Deltarasin Hydrochloride in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltarasin hydrochloride is a small molecule inhibitor that targets the interaction between KRAS and its chaperone protein, phosphodiesterase-δ (PDEδ). In pancreatic ductal adenocarcinoma (PDAC), where KRAS mutations are prevalent in over 90% of cases, this interaction is critical for the proper localization and signaling of oncogenic KRAS.[1] By binding to the prenyl-binding pocket of PDEδ, deltarasin disrupts the transport of farnesylated KRAS to the plasma membrane, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAF-MEK-ERK and PI3K-AKT pathways.[1][2] These application notes provide a summary of the reported effects of this compound on pancreatic cancer cell lines and detailed protocols for key experimental assays.
Data Presentation
Table 1: Cell Viability and Proliferation of Pancreatic Cancer Cell Lines Treated with this compound
| Cell Line | KRAS Mutation Status | IC50 (µM) | Observed Effects | Citations |
| Panc-Tu-1 | KRAS G12V | Not explicitly stated, but effective in the 3-5 µM range. | Reduces proliferation and induces cell death. | [3] |
| Capan-1 | KRAS G12V | Not explicitly stated, but effective in the 3-5 µM range. | Reduces proliferation and induces cell death. | [3] |
| MIA PaCa-2 | KRAS G12C | Not explicitly stated, but effective in the 3-5 µM range. | Growth inhibitory effect and cell death observed. | [3] |
| PANC-1 | KRAS G12D | Not explicitly stated. | Less sensitive to ERK phosphorylation inhibition by deltarasin compared to Panc-Tu-1. | [4] |
Note: Specific IC50 values for this compound in these pancreatic cancer cell lines were not available in the reviewed literature. The effective concentration range is based on observed growth inhibitory effects.
Table 2: Apoptotic Effects of this compound on Pancreatic Cancer Cell Lines
| Cell Line | Deltarasin Conc. (µM) | Percentage of Apoptotic Cells (%) | Method | Citations |
| Panc-Tu-1 | Data not available | Data not available | Annexin V/PI Staining | |
| Capan-1 | Data not available | Data not available | Annexin V/PI Staining | |
| MIA PaCa-2 | Data not available | Data not available | Annexin V/PI Staining | [3] |
Note: While deltarasin is reported to induce apoptosis in pancreatic cancer cells, specific quantitative data from apoptosis assays were not available in the reviewed literature.
Table 3: Effects of this compound on KRAS Downstream Signaling in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Effect on p-ERK | Effect on p-AKT | Effect on p-S6P | Citations |
| Panc-Tu-1 | 5 µM Deltarasin (1 hr) | Reduced EGF-induced phosphorylation | Data not available | Reduced EGF-induced phosphorylation | [4] |
| PANC-1 | 5 µM Deltarasin (1 hr) | No significant effect on EGF-induced phosphorylation | Data not available | Reduced EGF-induced phosphorylation | [4] |
| Primary PDAC Cultures | IC50 of Deltarasin | Variable effects observed across different primary cultures. | Variable effects observed across different primary cultures. | Data not available | [5] |
Note: The effect of deltarasin on KRAS downstream signaling can be cell-line specific.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General experimental workflows.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of pancreatic cancer cell lines.
Materials:
-
This compound
-
Pancreatic cancer cell lines (e.g., Panc-Tu-1, Capan-1, MIA PaCa-2, PANC-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to test a concentration range of 0.1 µM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Pancreatic cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 24 to 48 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant containing any floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of KRAS Downstream Signaling
This protocol is for detecting changes in the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK and AKT.
Materials:
-
This compound
-
Pancreatic cancer cell lines
-
Cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and grow until they reach 70-80% confluency.
-
Treat the cells with this compound at desired concentrations and time points.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use GAPDH as a loading control.
References
- 1. Synergistic effect of antagonists to KRas4B/PDE6 molecular complex in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. life-science-alliance.org [life-science-alliance.org]
Application Notes and Protocols for Cell Viability Assay Using Deltarasin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Deltarasin hydrochloride is a potent and specific small-molecule inhibitor of the interaction between farnesylated-KRAS and phosphodiesterase-δ (PDEδ).[1][2][3][4][5][6] This interaction is crucial for the proper localization of KRAS to the cell membrane, a prerequisite for its signaling activity.[4][7] By binding to a hydrophobic pocket on PDEδ, Deltarasin disrupts this transport mechanism, leading to the mislocalization of KRAS and subsequent inhibition of downstream oncogenic signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT cascades.[1][2][8] This targeted disruption of KRAS signaling ultimately impairs cell growth and induces apoptosis in cancer cells harboring KRAS mutations, making Deltarasin a valuable tool for cancer research and drug development.[1][2][5][6]
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a standard colorimetric or fluorometric assay, such as the MTT or resazurin assay.
Mechanism of Action of Deltarasin
Deltarasin functions by targeting the protein-protein interaction between KRAS and its chaperone protein, PDEδ. This disruption leads to the inhibition of critical downstream signaling pathways involved in cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scitechdaily.com [scitechdaily.com]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Deltarasin Hydrochloride: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Deltarasin hydrochloride in cell-based experiments. Here, you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between K-Ras and phosphodiesterase-δ (PDEδ).[1][2][3][4][5][6] By binding to a hydrophobic pocket on PDEδ, it prevents the chaperoning of farnesylated K-Ras to the plasma membrane, thereby inhibiting downstream oncogenic signaling pathways.[7][8]
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily inhibits the RAF/MEK/ERK and PI3K/AKT signaling cascades, which are downstream of Ras activation.[7][9] This disruption leads to reduced cell proliferation and induction of apoptosis in K-Ras dependent cancer cells.[5][7] Additionally, it has been shown to induce autophagy through the AMPK-mTOR signaling pathway.[7]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal working concentration of this compound can vary significantly depending on the cell line and the specific assay. Based on published data, a starting range of 1 µM to 10 µM is recommended for most cell-based assays.[7][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO and water.[5] For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM or 50 mM).[7] This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[1][2] When preparing your working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: I am observing high cytotoxicity even at low concentrations. What could be the reason?
A5: While Deltarasin targets the K-Ras-PDEδ interaction, it can exhibit off-target effects and cytotoxicity in wild-type K-Ras cells, albeit typically at higher concentrations.[7] If you observe unexpected cytotoxicity, consider the following:
-
Cell Line Sensitivity: Different cell lines have varying sensitivities.
-
DMSO Concentration: Ensure the final DMSO concentration is not toxic to your cells.
-
Compound Purity: Verify the purity of your this compound.
-
Off-Target Effects: Deltarasin is a benzimidazole derivative and may affect other prenylated proteins.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect | Suboptimal concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the IC50 value for your cells. |
| Incorrect compound handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh dilutions from a new aliquot of the stock solution. Ensure proper storage at -20°C or -80°C. | |
| Cell confluency: High cell confluency can sometimes reduce the apparent efficacy of a compound. | Standardize cell seeding density and ensure cells are in the exponential growth phase during treatment. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or media components. | Use cells within a consistent passage number range. Standardize all cell culture and treatment protocols. |
| Inconsistent incubation times: The duration of treatment can significantly impact the outcome. | Strictly adhere to the planned incubation times for all experiments. | |
| Discrepancy between binding affinity (Kd) and cellular potency (IC50) | Cellular uptake and bioavailability: The compound may not efficiently cross the cell membrane. | While difficult to address directly without compound modification, this is a known characteristic of Deltarasin.[7] Focus on the empirically determined effective concentration in your cellular assays. |
| Cellular efflux pumps: The compound may be actively transported out of the cells. | Consider using efflux pump inhibitors in control experiments to investigate this possibility, though this may introduce other variables. | |
| Induction of autophagy | Cellular stress response: Deltarasin has been shown to induce autophagy, which can sometimes act as a pro-survival mechanism for cancer cells.[7] | To determine if autophagy is protective, co-treat with an autophagy inhibitor like 3-methyladenine (3-MA) and assess if it enhances Deltarasin-induced cell death.[7] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | K-Ras Mutation Status | IC50 (µM) | Reference |
| A549 | Lung Cancer | G12S | 5.29 ± 0.07 | [7] |
| H358 | Lung Cancer | G12C | 4.21 ± 0.72 | [7] |
| H1395 | Lung Cancer | Wild-Type | 6.47 ± 1.63 | [7] |
| CCD19-Lu | Normal Lung Fibroblast | Wild-Type | 6.74 ± 0.57 | [7] |
Table 2: Binding Affinity of Deltarasin
| Target | Method | Kd (nM) | Reference |
| Purified PDEδ | Not Specified | 38 | [1][2][6] |
| PDEδ in liver cells | Not Specified | 41 | [2][5][6] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed approximately 3,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Crystal Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.1 mM HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability relative to the untreated control.[7]
Apoptosis Assay (Annexin V-FITC)
-
Cell Seeding and Treatment: Seed cells (e.g., 1.0 x 10^5 cells/well in a 6-well plate) and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.[7]
K-Ras Activation Assay
-
Cell Treatment and Lysis: Treat cells (e.g., A549) with this compound (e.g., 5 µM) for 24 hours. Lyse the cells in an appropriate lysis buffer.[7]
-
GTP-Ras Pulldown: Incubate the cell lysates with Raf1 RBD (Ras Binding Domain) agarose beads to pull down active, GTP-bound Ras.
-
Washing: Wash the beads multiple times with cold lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer, heat to elute the bound proteins, and analyze the levels of GTP-Ras by Western blotting using a pan-Ras antibody. Also, probe for total Ras in the whole cell lysates as a loading control.[7]
Visualizations
Caption: Deltarasin inhibits PDEδ, preventing K-Ras localization and downstream signaling.
Caption: A typical experimental workflow for studying this compound effects in cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Deltarasin HCl salt - Chemietek [chemietek.com]
- 5. Deltarasin | Other Ras GTPase Compounds: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitechdaily.com [scitechdaily.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting Deltarasin hydrochloride solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deltarasin hydrochloride. The information is presented in a question-and-answer format to directly address common solubility and handling issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that targets the interaction between KRAS and phosphodiesterase-δ (PDEδ).[1][2][3][4] By binding to the farnesyl-binding pocket of PDEδ, it prevents PDEδ from acting as a transport protein for KRAS.[2][5][6] This disruption prevents KRAS from localizing to the cell membrane, which is essential for its signaling activity.[2][6] Consequently, Deltarasin impairs downstream oncogenic signaling pathways like RAF/MEK/ERK and PI3K/AKT, leading to reduced proliferation and increased cell death in KRAS-dependent cancer cells.[1][5][7]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents and, as a salt, has some aqueous solubility. The most common solvent for creating stock solutions for in vitro cell culture experiments is Dimethyl sulfoxide (DMSO).[1][2][5] It is also reported to be soluble in water, Dimethylformamide (DMF), and Ethanol.[1][2] For in vivo studies, formulations often use co-solvents like PEG300, Tween 80, and corn oil.[3][8]
Q3: How should I store this compound powder and stock solutions?
A3: The solid powder should be stored at -20°C for long-term stability (≥ 4 years).[1][2] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to a year) or -20°C (stable for up to a month).[3][8]
Data Presentation: Solubility Summary
The following table summarizes the reported solubility of this compound in various solvents. Note that values can vary slightly between batches and suppliers.
| Solvent | Reported Solubility | Source(s) |
| DMSO | 30 mg/mL to 100 mg/mL (or ≥ 52 mg/mL) | [2][8][9] |
| Up to 100 mM | [1] | |
| Water | Soluble to 100 mM | [1] |
| 50 mg/mL (may require ultrasonication) | [9][10] | |
| Insoluble | [8] | |
| Ethanol | 30 mg/mL | [2] |
| DMF | 30 mg/mL | [2] |
| PBS (pH 7.2) | 10 mg/mL | [2] |
Note: There are conflicting reports regarding water solubility.[1][8][9][10] The hydrochloride salt form is generally expected to have higher aqueous solubility than the free base. If using water, sonication may be required to fully dissolve the compound.[9][10]
Troubleshooting Guide for Solubility Issues
Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture media. Why is this happening and what can I do?
A4: This is a common issue with organic compounds that are highly soluble in DMSO but have limited aqueous solubility.[11][12] When the concentrated DMSO stock is added to the aqueous-based culture medium, the DMSO disperses, and the compound's concentration may exceed its solubility limit in the final solution, causing it to precipitate.[12][13]
Troubleshooting Steps:
-
Intermediate Dilution: Instead of adding the highly concentrated stock directly to your media, perform an intermediate dilution. First, dilute your concentrated stock to a lower concentration in fresh, anhydrous DMSO. Then, add this intermediate dilution to your culture medium.[11] This helps the compound disperse more evenly.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, most cell lines can tolerate a final concentration of up to 0.1%.[11] Ensure your experimental design includes a vehicle control with the same final DMSO concentration.
-
Slow Addition and Mixing: Add the Deltarasin stock solution dropwise to the culture medium while gently vortexing or swirling. This can prevent localized high concentrations that lead to precipitation.[14]
-
Warming: Gently warm the final culture medium containing Deltarasin to 37°C. This can sometimes help dissolve small amounts of precipitate.[15]
-
Ultrasonication: If precipitation persists, you can try sonicating the final working solution.[14] However, be cautious as this can affect the stability of media components.
Q5: My this compound powder is not dissolving well, even in DMSO. What should I do?
A5: If you are having trouble dissolving the compound, consider the following:
-
Check Your Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Contaminated or old DMSO can have reduced solvating power.[8][14] Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle.
-
Mechanical Assistance: Use a vortex mixer to agitate the solution thoroughly.[14]
-
Sonication: Place the vial in a sonicator bath for a few minutes. This can help break up compound aggregates and facilitate dissolution.[14][15]
-
Gentle Warming: Warm the solution in a water bath at a temperature no higher than 37-50°C.[14][15] Overheating can degrade the compound.
-
Verify Compound Integrity: Ensure the compound has been stored correctly and is within its expiration date.
Q6: I see a film or crystals in my culture plate after adding the Deltarasin-media solution. How can I resolve this?
A6: This indicates that the compound has precipitated out of the solution over time.
-
Review the Final Concentration: The working concentration of Deltarasin may be too high for its solubility in the culture medium. The reported IC50 values for some lung cancer cell lines are around 4-6 μM.[7] If you are using much higher concentrations, you may be exceeding the solubility limit.
-
Check for Media Evaporation: Ensure your incubator has adequate humidity. Water loss from the culture plates can concentrate all media components, including the drug, potentially leading to precipitation.
-
Re-evaluate the Dissolution Protocol: Revisit the steps in Q4. Preparing a fresh dilution using the intermediate dilution method is often the best solution.[11] You can check for microscopic precipitates in your working solution before adding it to the cells.[14]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Before opening, bring the vial of this compound powder to room temperature. Briefly centrifuge the vial to ensure all the powder is at the bottom.[16]
-
Solvent Addition: Use fresh, anhydrous DMSO.[8] To prepare a 10 mM stock solution from 1 mg of this compound (M.Wt: ~713.14 g/mol for the trihydrochloride form), you would add approximately 140.2 µL of DMSO. Adjust the volume based on the specific molecular weight on your product's data sheet.
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[14] If necessary, use a brief sonication session.[14][15]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.[3]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of fresh, sterile DMSO. Mix well.
-
Final Dilution: To prepare a 10 µM working solution, add the stock to your pre-warmed (37°C) cell culture medium at a 1:1000 ratio (for the 10 mM stock) or a 1:100 ratio (for the 1 mM intermediate stock). For example, add 10 µL of the 1 mM intermediate stock to 990 µL of media.
-
Mixing: Immediately after adding the compound, mix the solution gently but thoroughly by pipetting or inverting the tube.[14] Do not vortex vigorously, as this can damage media components and cause foaming.
-
Application: Add the final working solution to your cells. Remember to include a vehicle control (media with the same final percentage of DMSO) in your experiment.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: KRAS signaling pathway and the inhibitory action of Deltarasin.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Logical Relationship: Troubleshooting Precipitation
Caption: Decision workflow for troubleshooting precipitation in media.
References
- 1. Deltarasin | Other Ras GTPase Compounds: R&D Systems [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitechdaily.com [scitechdaily.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. file.selleckchem.com [file.selleckchem.com]
- 15. emulatebio.com [emulatebio.com]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Deltarasin hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Deltarasin hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the interaction between KRAS and phosphodiesterase-δ (PDEδ).[1][2] It binds with high affinity to a hydrophobic, prenyl-binding pocket on PDEδ, preventing it from acting as a transport protein for farnesylated KRAS.[2][3] This disruption leads to the mislocalization of KRAS from the plasma membrane to endomembranes, which in turn impairs downstream oncogenic signaling pathways, including the RAF/MEK/ERK and PI3K/AKT cascades.[3][4][5]
Q2: There is a significant difference between Deltarasin's in vitro binding affinity (nanomolar) and its effective concentration in cell-based assays (micromolar). What could be the reason for this?
A2: The discrepancy between the nanomolar binding affinity (Kd ≈ 38-41 nM) and the micromolar cytotoxicity (IC50 ≈ 4-5 µM in some cell lines) is a critical observation.[1][3] Several factors may contribute to this:
-
Cellular Bioavailability: The compound's ability to penetrate cell membranes and reach its intracellular target, PDEδ, might be limited.
-
Efflux Pumps: Active transport out of the cell by efflux pumps could reduce the intracellular concentration of Deltarasin.
-
Off-Target Effects: It is possible that the observed cytotoxicity at higher concentrations is due to interactions with unintended targets.[3][6] The benzimidazole core structure of Deltarasin may interact with other prenylated proteins.[3]
-
Cellular Environment: The interaction between Deltarasin and PDEδ might be influenced by other cellular factors, such as the Arl2 protein, which can induce the release of Deltarasin from PDEδ.[3]
Q3: What are the known or suspected off-target effects of Deltarasin?
A3: Several studies suggest that Deltarasin may have off-target effects:
-
Pan-Ras Inhibition: Unlike more selective, newer generation PDEδ inhibitors, Deltarasin has been shown to affect the localization of both K-Ras and H-Ras, suggesting potential pan-Ras-directed off-target activities.[7][8]
-
General Cytotoxicity: At concentrations above 9 µM, Deltarasin has demonstrated unspecific cytotoxicity in KRAS-independent cancer cell lines.[9] Its general toxicity has been a noted concern.[6][7]
-
Induction of Autophagy: Besides apoptosis, Deltarasin also induces a "tumor-protective" autophagy in lung cancer cells through the AMPK-mTOR signaling pathway.[3][10] This is a distinct cellular response that may not be directly linked to the inhibition of the KRAS-PDEδ interaction.
Q4: How does Deltarasin's selectivity compare to other PDEδ inhibitors?
A4: Deltarasin is considered a first-generation KRAS-PDEδ inhibitor. Subsequent research has led to the development of more selective compounds, such as deltazinone and deltasonamides, which were designed to have improved selectivity and lower general cytotoxicity.[6] Studies comparing Deltarasin to newer compounds like Deltaflexin have highlighted Deltarasin's broader effects on different Ras isoforms, suggesting lower selectivity.[7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in KRAS-wild-type or KRAS-independent cell lines. | The concentration of Deltarasin may be high enough to induce non-specific, off-target cytotoxicity.[9] | Perform a dose-response curve in both KRAS-dependent and KRAS-independent cell lines to determine the therapeutic window. Consider using concentrations below 9 µM. |
| Unexpected changes in signaling pathways unrelated to RAS/MAPK or PI3K/AKT. | Deltarasin may be interacting with other proteins. The benzimidazole scaffold can be a source of off-target binding.[3] | Use proteomic profiling to identify other potential binding partners. Perform a kinome scan to rule out off-target kinase inhibition. |
| Cell death is observed, but it is not consistent with apoptosis. | Deltarasin is known to induce autophagy, which can sometimes lead to cell death or act as a survival mechanism.[3] | Assay for markers of autophagy, such as the conversion of LC3-I to LC3-II. Consider co-treatment with an autophagy inhibitor (e.g., 3-methyladenine) to see if it enhances apoptosis.[3] |
| Inconsistent results between biochemical binding assays and cellular activity. | Poor cell permeability, active drug efflux, or rapid metabolism of the compound. | Conduct cellular uptake and efflux assays. Evaluate the metabolic stability of Deltarasin in your specific cell model. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Kd) | 38 nM | Purified PDEδ | [1] |
| Binding Affinity (Kd) | 41 nM | Liver Cells | [1][11] |
| IC50 | 5.29 ± 0.07 µM | A549 (KRAS G12S) | [3][4] |
| IC50 | 4.21 ± 0.72 µM | H358 (KRAS G12C) | [3][4] |
Key Experimental Protocols
1. Protocol: Co-Immunoprecipitation (Co-IP) to Verify KRAS-PDEδ Interaction
This protocol is used to assess whether Deltarasin disrupts the interaction between KRAS and PDEδ in a cellular context.
-
Cell Lysis: Treat cells (e.g., H358) with the desired concentration of this compound or DMSO (vehicle control) for 24 hours. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-KRAS antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against PDEδ and KRAS. A reduced amount of PDEδ in the Deltarasin-treated sample indicates disruption of the interaction.[3][12]
2. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that Deltarasin directly binds to PDEδ within intact cells.
-
Treatment: Treat intact cells (e.g., Mia PaCa-2) with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation and aggregation, followed by rapid cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by high-speed centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blot using an antibody against PDEδ. Ligand binding stabilizes the target protein, resulting in a higher aggregation temperature (Tagg). An increase in the Tagg for PDEδ in Deltarasin-treated cells confirms target engagement.[6]
3. Protocol: RAS Activation Assay (GTP-RAS Pulldown)
This assay measures the level of active, GTP-bound RAS, which should decrease upon effective KRAS mislocalization by Deltarasin.
-
Cell Treatment and Lysis: Treat cells (e.g., A549) with Deltarasin for 24 hours. Lyse cells and adjust the protein concentration of the lysates.
-
Pulldown: Incubate the lysates with Raf1-RBD (Ras Binding Domain) agarose beads for 1 hour at 4°C. The Raf1-RBD specifically binds to the active, GTP-bound form of RAS.
-
Washing: Wash the beads three times with cold lysis buffer to remove unbound proteins.
-
Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using a pan-RAS or KRAS-specific antibody. A decrease in the amount of pulled-down RAS indicates reduced RAS activity.[3]
Visualizations
Caption: On-target mechanism of Deltarasin action.
Caption: Hypothesized on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scitechdaily.com [scitechdaily.com]
- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deltarasin | Other Ras GTPase Compounds: R&D Systems [rndsystems.com]
- 12. researchgate.net [researchgate.net]
Addressing inconsistent results with Deltarasin hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistent results encountered during experiments with Deltarasin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the interaction between KRAS and PDEδ (prenyl-binding protein)[1][2][3]. By binding to a hydrophobic pocket on PDEδ, it prevents the binding of farnesylated KRAS, leading to the mislocalization of KRAS from the plasma membrane to endomembranes[1][4]. This disruption of KRAS localization inhibits its downstream signaling pathways, primarily the RAF/MEK/ERK and PI3K/AKT cascades, which are crucial for cell proliferation and survival[1][5].
Q2: What are the common causes of inconsistent results with this compound?
Inconsistent results with this compound can arise from several factors:
-
Induction of Autophagy: Deltarasin has been shown to induce autophagy in cancer cells, which can act as a pro-survival mechanism, thereby reducing the compound's cytotoxic effects[1].
-
Off-Target Effects: While Deltarasin primarily targets the KRAS-PDEδ interaction, it can exhibit cytotoxicity in KRAS wild-type (WT) cells, suggesting potential off-target activities[1].
-
Cell Line Specificity: The response to Deltarasin can vary significantly between different cell lines, even among those with KRAS mutations[1][5].
-
Compound Stability and Solubility: Like many small molecules, the stability and solubility of this compound can impact its effective concentration in experiments. It is sparingly soluble in water but soluble in DMSO and ethanol[4][6].
-
Experimental Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all influence cellular response to the compound.
Q3: How can I enhance the efficacy of this compound in my experiments?
To enhance the anti-cancer effects of Deltarasin, consider the following strategies:
-
Co-treatment with an Autophagy Inhibitor: Since Deltarasin can induce protective autophagy, co-administration with an autophagy inhibitor, such as 3-methyladenine (3-MA), has been shown to markedly enhance its apoptotic effects[1].
-
Avoid Antioxidants: Deltarasin's mechanism involves the generation of reactive oxygen species (ROS). Therefore, co-treatment with antioxidants like N-acetylcysteine (NAC) can attenuate its cell-killing activity[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell viability in KRAS-mutant cells after treatment | 1. Induction of protective autophagy: Deltarasin can trigger a pro-survival autophagic response.[1]2. Suboptimal compound concentration: The IC50 can vary between cell lines.[1][5]3. Compound degradation: Improper storage or handling may lead to reduced activity.[7][8] | 1. Co-treat with an autophagy inhibitor like 3-MA to block the protective mechanism.[1]2. Perform a dose-response curve to determine the optimal IC50 for your specific cell line.3. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][8] |
| Cytotoxicity observed in KRAS wild-type (WT) control cells | Off-target effects: Deltarasin is known to exhibit some level of cytotoxicity in WT-KRAS cells.[1] | 1. Acknowledge this effect in your experimental design and data interpretation.2. Use a lower concentration of Deltarasin that still effectively inhibits KRAS signaling in mutant cells while minimizing toxicity in WT cells.3. Include multiple WT control cell lines to assess the consistency of the off-target effects. |
| Variability between experimental replicates | 1. Inconsistent cell culture conditions: Differences in cell density, passage number, or media components.2. Inaccurate drug concentration: Pipetting errors or issues with stock solution stability. | 1. Standardize your cell culture protocols, ensuring consistent seeding densities and using cells within a defined passage number range.2. Calibrate pipettes regularly and prepare fresh dilutions from a stable stock solution for each experiment. |
| Precipitation of the compound in culture medium | Poor solubility: this compound has limited solubility in aqueous solutions.[4][6] | 1. Prepare a high-concentration stock solution in DMSO.2. When diluting into your final culture medium, ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability.3. Visually inspect the medium for any signs of precipitation after adding the compound. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 38 nM | Purified PDEδ | [6][7][8] |
| Binding Affinity (Kd) | 41 nM | PDEδ in liver cells | [2][4][6] |
| IC50 | 5.29 ± 0.07 µM | A549 (KRAS G12S) | [1][5] |
| IC50 | 4.21 ± 0.72 µM | H358 (KRAS G12C) | [1][5] |
| IC50 | 6.47 ± 1.63 µM | H1395 (KRAS WT) | [1] |
| IC50 | 6.74 ± 0.57 µM | CCD19-Lu (KRAS WT) | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed approximately 3,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 72 hours.
-
Add 10 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µl of a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to the untreated control wells.[1]
RAS Activation Assay (GTP-RAS Pulldown)
-
Treat cells (e.g., A549) with the desired concentration of this compound (e.g., 5 µM) for 24 hours.
-
Lyse the cells in a lysis buffer suitable for RAS activation assays.
-
Adjust the volume of each sample to 1 ml with 1x Assay Lysis Buffer.
-
Add 40 µl of Raf1 RBD (RAS Binding Domain) agarose bead slurry to each sample.
-
Incubate the samples at 4°C for 1 hour with gentle agitation.
-
Wash the beads three times with cold lysis buffer.
-
Resuspend the bound proteins in 40 µl of 2x reducing SDS-PAGE sample buffer and heat at 100°C for 5 minutes.
-
Analyze the levels of GTP-bound RAS and total RAS by Western blotting.[1]
Visualizations
Caption: Deltarasin inhibits the KRAS-PDEδ interaction, disrupting downstream signaling.
Caption: A logical workflow for troubleshooting inconsistent Deltarasin results.
References
- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Deltarasin HCl salt - Chemietek [chemietek.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Overcoming resistance to Deltarasin hydrochloride in cancer cells
Welcome to the technical support center for Deltarasin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this KRAS-PDEδ interaction inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets the interaction between KRAS and PDEδ (prenyl-binding protein)[1]. By binding to a hydrophobic pocket on PDEδ, it prevents PDEδ from acting as a solubilizing factor for farnesylated KRAS, thereby impairing the transport of KRAS to the cell membrane[2][3]. This disruption leads to reduced KRAS activity and suppression of downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT cascades, ultimately inhibiting cancer cell growth and inducing apoptosis[4][5][6].
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines harboring KRAS mutations[4][6]. Its efficacy has been demonstrated in various cancer models, including pancreatic ductal adenocarcinoma and non-small cell lung cancer cell lines with KRAS mutations (e.g., A549 with KRAS G12S and H358 with KRAS G12C)[5][7]. The drug shows significantly less activity in cell lines with wild-type KRAS[5].
Q3: What are the typical IC50 values for this compound in sensitive cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary between different KRAS-mutant cell lines. Below is a summary of reported IC50 values.
| Cell Line | KRAS Mutation | IC50 Value (µM) | Reference |
| A549 | G12S | 5.29 ± 0.07 | [5] |
| H358 | G12C | 4.21 ± 0.72 | [5] |
Q4: What is a known mechanism of resistance to this compound?
A4: A primary mechanism of resistance to this compound is the induction of protective autophagy in cancer cells[4][7]. While Deltarasin induces apoptosis, it can also trigger autophagy through the AMPK-mTOR signaling pathway[4][6]. This autophagic response can act as a survival mechanism for the cancer cells, thereby weakening the overall anti-cancer effect of the drug[4].
Q5: How can resistance due to protective autophagy be overcome?
A5: Resistance to this compound mediated by autophagy can be overcome by co-treatment with an autophagy inhibitor, such as 3-methyladenine (3-MA)[4][6]. The combination of Deltarasin and an autophagy inhibitor has been shown to markedly enhance Deltarasin-induced apoptosis[4][6].
Troubleshooting Guide
Problem 1: Reduced or no cytotoxic effect of this compound observed in a KRAS-mutant cell line.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Ensure that the concentration of this compound used is appropriate for the specific cell line. Refer to the IC50 values in the table above as a starting point and perform a dose-response curve to determine the optimal concentration for your experimental setup.
-
-
Possible Cause 2: Development of Resistance via Protective Autophagy.
-
Solution: Investigate the induction of autophagy in your cells following Deltarasin treatment. This can be assessed by monitoring the conversion of LC3-I to LC3-II via Western blot. If autophagy is induced, consider co-treatment with an autophagy inhibitor like 3-MA to enhance the cytotoxic effects of Deltarasin[4][6].
-
-
Possible Cause 3: Issues with Drug Stability or Solubility.
Problem 2: Inconsistent results in downstream signaling pathway analysis (e.g., Western blotting for p-ERK, p-AKT).
-
Possible Cause 1: Incorrect timing of sample collection.
-
Solution: The effect of Deltarasin on downstream signaling pathways is time-dependent. It is recommended to perform a time-course experiment to identify the optimal time point for observing maximal inhibition of RAF/MEK/ERK and PI3K/AKT pathway phosphorylation. A 24-hour treatment has been shown to be effective in some studies[4].
-
-
Possible Cause 2: Crosstalk with other signaling pathways.
-
Solution: Cancer cells can exhibit adaptive resistance by activating alternative signaling pathways[9][10]. If you observe a rebound in signaling or activation of other pro-survival pathways, consider combination therapies. For instance, inhibitors of receptor tyrosine kinases (RTKs) or SHP2 have been explored to overcome adaptive resistance to KRAS inhibitors[9].
-
Problem 3: Difficulty in reproducing in vivo anti-tumor effects.
-
Possible Cause 1: Inadequate drug dosage or administration route.
-
Possible Cause 2: Tumor heterogeneity and adaptive resistance.
-
Solution: In vivo tumors are often more heterogeneous and can develop resistance more readily than cell lines. Consider incorporating an autophagy inhibitor in your in vivo treatment regimen. Also, monitor for changes in tumor histology and signaling pathways that might indicate adaptive resistance[11].
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed approximately 3,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 72 hours.
-
Add 10 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µl of a solubilization solution (e.g., 10% SDS in 0.1 mM HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to the untreated control[4].
2. RAS Activation Assay
-
Treat cells (e.g., A549) with 5 µM Deltarasin for 24 hours.
-
Lyse the cells and adjust the protein concentration of the lysates.
-
Incubate the lysates with Raf1 RBD (Ras Binding Domain) agarose beads for 1 hour at 4°C with gentle agitation to pull down GTP-bound RAS.
-
Wash the beads three times with cold lysis buffer.
-
Resuspend the beads in 2x reducing SDS-PAGE sample buffer and heat at 100°C for 5 minutes.
-
Analyze the levels of active RAS (GTP-RAS) and total RAS by Western blotting[4].
3. Co-Immunoprecipitation of KRAS and PDEδ
-
Treat cells (e.g., H358) with Deltarasin as required.
-
Lyse the cells and perform co-immunoprecipitation using a KRAS antibody.
-
Analyze the immunoprecipitate by Western blotting using an antibody against PDEδ to determine the level of interaction[4].
Signaling Pathways and Workflows
Caption: this compound signaling pathway and resistance mechanism.
Caption: Troubleshooting workflow for reduced Deltarasin efficacy.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
